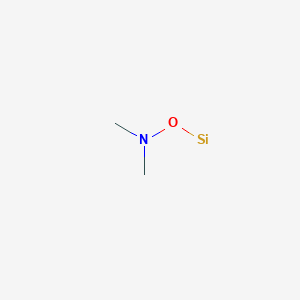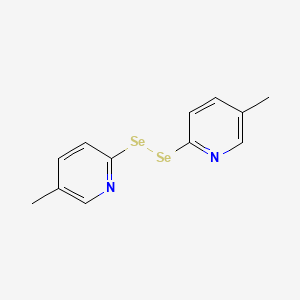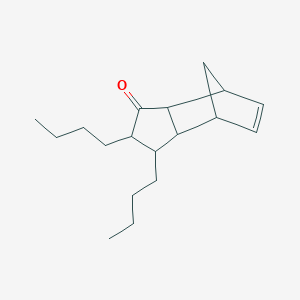![molecular formula C16H14N2O B14245994 2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}phenol CAS No. 496863-14-0](/img/structure/B14245994.png)
2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}phenol is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}phenol typically involves the reaction of 4-(1H-pyrazol-1-yl)benzaldehyde with phenol under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxyl group of phenol attacks the aldehyde group, followed by cyclization to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound can be achieved through a multi-step synthesis process involving the preparation of intermediates such as 4-(1H-pyrazol-1-yl)benzaldehyde. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in the industrial synthesis include sodium hydroxide, ethanol, and acetic acid .
Analyse Des Réactions Chimiques
Types of Reactions
2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of 2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}benzaldehyde.
Reduction: Formation of 2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}pyrazoline.
Substitution: Formation of halogenated derivatives such as 2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}bromophenol.
Applications De Recherche Scientifique
2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signal transduction pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}benzaldehyde
- 2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}pyrazoline
- 2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}bromophenol
Uniqueness
2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyrazole ring and the hydroxyl group allows for diverse reactivity and potential interactions with biological targets, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
496863-14-0 |
|---|---|
Formule moléculaire |
C16H14N2O |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
2-[(4-pyrazol-1-ylphenyl)methyl]phenol |
InChI |
InChI=1S/C16H14N2O/c19-16-5-2-1-4-14(16)12-13-6-8-15(9-7-13)18-11-3-10-17-18/h1-11,19H,12H2 |
Clé InChI |
LXEKDSIWJOXTQM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CC2=CC=C(C=C2)N3C=CC=N3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(3-Methyl-4-oxo-4H-1-benzopyran-2-yl)ethenyl]benzonitrile](/img/structure/B14245921.png)
![N-(Cyclopentylmethyl)-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14245924.png)
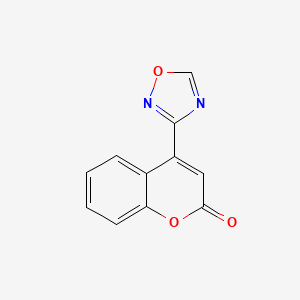
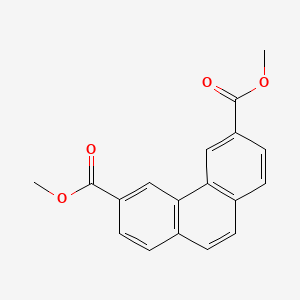
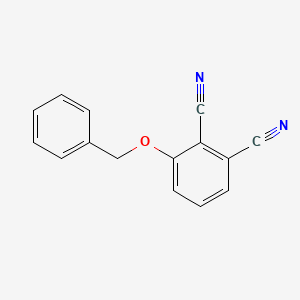
![Ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate](/img/structure/B14245951.png)
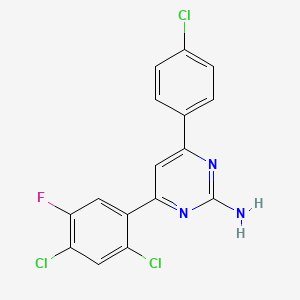
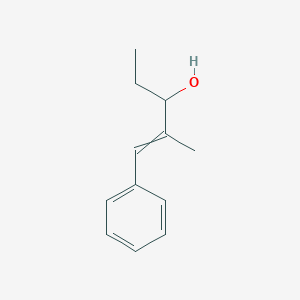
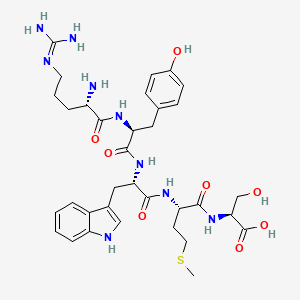
![1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 3-amino-1,6-dimethyl-, 2,5-diethyl ester](/img/structure/B14245970.png)
